molecular formula C7H7BrN4S B13485767 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine

1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13485767
M. Wt: 259.13 g/mol
InChI Key: VUIPYBMXNUAFBC-UHFFFAOYSA-N
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Description

1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine is a chemical compound that features a brominated thiophene ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the brominated thiophene to the triazole . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole moiety can interact with enzymes or receptors, modulating their activity. The brominated thiophene ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine
  • (4-Bromothiophen-2-yl)(phenyl)methanone

Comparison: 1-((4-Bromothiophen-2-yl)methyl)-1h-1,2,4-triazol-3-amine is unique due to the presence of both a brominated thiophene ring and a triazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7BrN4S/c8-5-1-6(13-3-5)2-12-4-10-7(9)11-12/h1,3-4H,2H2,(H2,9,11)

InChI Key

VUIPYBMXNUAFBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C=NC(=N2)N

Origin of Product

United States

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